molecular formula C14H11ClFNO2 B1379541 Benzyl N-(4-chloro-2-fluorophenyl)carbamate CAS No. 1820648-53-0

Benzyl N-(4-chloro-2-fluorophenyl)carbamate

Cat. No. B1379541
M. Wt: 279.69 g/mol
InChI Key: XQTOIWWLDSVFIT-UHFFFAOYSA-N
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Description

“Benzyl N-(4-chloro-2-fluorophenyl)carbamate” is a chemical compound with the CAS Number: 1820648-53-0 . It has a molecular weight of 279.7 . The IUPAC name for this compound is benzyl (4-chloro-2-fluorophenyl)carbamate .


Molecular Structure Analysis

The InChI code for “Benzyl N-(4-chloro-2-fluorophenyl)carbamate” is 1S/C14H11ClFNO2/c15-11-6-7-13 (12 (16)8-11)17-14 (18)19-9-10-4-2-1-3-5-10/h1-8H,9H2, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Benzyl N-(4-chloro-2-fluorophenyl)carbamate” has a molecular formula of C14H11ClFNO2 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

  • Catalytic Applications : A study demonstrated the use of a gold(I) catalyst in the intramolecular hydroamination of N-allenyl carbamates, which includes compounds structurally related to Benzyl N-(4-chloro-2-fluorophenyl)carbamate. This process was effective in forming piperidine derivatives, indicating the potential utility of related carbamates in synthesizing nitrogen-containing heterocycles (Zhang et al., 2006).

  • Stereospecific Coupling : Research on the stereospecific coupling of benzylic carbamates with arylboronic esters under nickel catalysis revealed that the reaction could proceed with either retention or inversion of configuration at the electrophilic carbon. This highlights the synthetic versatility of benzyl carbamates in constructing stereodefined carbon centers (Harris et al., 2013).

  • Mass Spectrometry of Phosphonates : In another study, benzyl carbamate was used in Mannich-type condensation reactions for the synthesis of 1-(N-benzyloxycarbonylamino)arylmethyl-phosphonic derivatives. The mass spectrometric fragmentation of these compounds was explored, which is significant for understanding the structure and potential reactivity of related carbamates (Cai et al., 2007).

  • Herbicide Intermediates : Ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) carbamate, a compound similar to Benzyl N-(4-chloro-2-fluorophenyl)carbamate, was synthesized as an important intermediate for the novel oxazolidinedione herbicide, pentoxazone. This indicates the potential of similar carbamates in the synthesis of agricultural chemicals (Tu Mei-ling, 2006).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

benzyl N-(4-chloro-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTOIWWLDSVFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(4-chloro-2-fluorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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